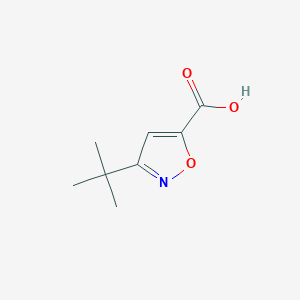

3-(叔丁基)异噁唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

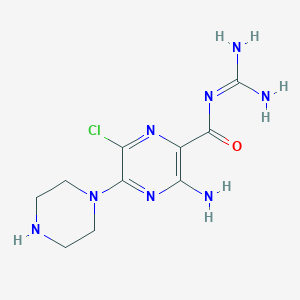

The compound "3-(tert-Butyl)isoxazole-5-carboxylic acid" is a chemical of interest in the field of organic synthesis and medicinal chemistry. It is related to various research efforts aimed at synthesizing novel compounds with potential biological activities or as intermediates for further chemical transformations.

Synthesis Analysis

The synthesis of related compounds involves innovative routes and methodologies. For instance, the synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has been developed, which shortens the procedures for synthesizing these unnatural amino acids . Another study presents a novel synthesis route for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, which is a versatile intermediate for further chemical synthesis . Additionally, a novel route to 5-substituted 3-isoxazolols has been discovered, which avoids byproduct formation and presents a three-step procedure starting from carboxylic acid derivatives .

Molecular Structure Analysis

The molecular structures of compounds related to "3-(tert-Butyl)isoxazole-5-carboxylic acid" have been characterized using various spectroscopic techniques and X-ray diffraction studies. For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was confirmed by single crystal XRD data . Similarly, the structure of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was elucidated using X-ray diffraction, revealing a non-planar conformation .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl-substituted compounds includes various reactions such as cyclization, nitration, and electrophilic halogenation. For instance, the formation of ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate from 5-tert-butyl-4-methylisoxazole-3-ol under basic conditions demonstrates the reactivity of isoxazole derivatives . Moreover, the synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-ones involves nitration and cycloaddition reactions, showcasing the versatility of tert-butyl-substituted compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-substituted compounds are influenced by their molecular structure. The crystallographic studies provide insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, which can affect the compound's solubility, melting point, and stability . The thermal analysis of these compounds, determined by DSC and TGA, is also crucial for understanding their behavior under different temperature conditions .

科学研究应用

羧酸对生物催化剂的抑制作用

羧酸,包括3-(叔丁基)异噁唑-5-羧酸,在生物催化和微生物发酵过程中发挥着重要作用。它们以其既是有价值的生物可再生化学品,又是在一定浓度下对微生物生长具有抑制作用的双重性质而闻名。这种抑制作用对利用工程微生物(如大肠杆菌和酿酒酵母)进行发酵生产至关重要。了解抑制机制,如对细胞膜的损害和内部pH值降低,对于制定增强微生物在工业应用中的稳健性策略至关重要(Jarboe, Royce, & Liu, 2013)。

天然新酸及其应用

研究含有叔丁基基团的天然代谢产物,包括新脂肪酸和新烷烃,突显了它们在各种应用中的潜力。这些化合物表现出一系列生物活性,使它们成为抗氧化剂、抗癌、抗菌和抗细菌剂的有前途的候选物质。对具有叔丁基基团的合成生物活性化合物的研究还显示了它们在这些领域的高活性。这些应用延伸到化妆品、农业和制药行业,表明与3-(叔丁基)异噁唑-5-羧酸相关的化合物具有广泛的用途(Dembitsky, 2006)。

异噁唑啉和硝基丙酸衍生的天然产物

与3-(叔丁基)异噁唑-5-羧酸的核心结构密切相关的异噁唑啉和3-硝基丙酸(3-NPA)基团的结构元素,存在于植物、昆虫、细菌和真菌等各个界的天然产物中。这些化合物由于存在于具有潜在抗癌性质的天然产物中,具有重要的合成和生物学兴趣。了解它们的生物合成途径和作用机制有助于开发新型治疗剂(Becker et al., 2017)。

药物化学中的羧酸生物同构体

羧酸生物同构体,如结构与3-(叔丁基)异噁唑-5-羧酸相似的化合物,在药物化学中发挥着至关重要的作用。它们为含有羧酸的药物提供了一种替代方案,可能改善药代动力学特性,增加脂溶性、生物利用度,并减少副作用。开发显示出改善药理特性的新型羧酸替代物是对药物设计中挑战的持续创新的证明(Horgan & O’ Sullivan, 2021)。

异噁唑啉作为抗癌剂

异噁唑啉,包括3-(叔丁基)异噁唑-5-羧酸衍生物,以其抗癌性质而闻名。天然和合成的异噁唑化合物已被研究用于其作为化疗药物的潜力。从天然来源和其合成途径中研究异噁唑衍生物突显了这类化合物在开发新型抗癌药物中的重要性,强调了结构和立体化学因素在其抗癌活性中的相关性(Kaur et al., 2014)。

安全和危害

属性

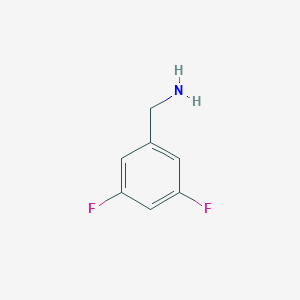

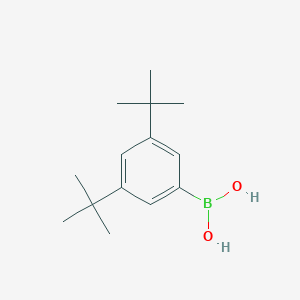

IUPAC Name |

3-tert-butyl-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-8(2,3)6-4-5(7(10)11)12-9-6/h4H,1-3H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQOTICTFRAFGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(tert-Butyl)isoxazole-5-carboxylic acid | |

CAS RN |

133674-40-5 |

Source

|

| Record name | 3-tert-butyl-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)

![4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B151434.png)